molecular formula C15H24O3 B13355489 1-Ethyl-4-(triethoxymethyl)benzene

1-Ethyl-4-(triethoxymethyl)benzene

Cat. No.: B13355489
M. Wt: 252.35 g/mol
InChI Key: YDVBLXQHEMMULH-UHFFFAOYSA-N
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Description

1-Ethyl-4-(triethoxymethyl)benzene is an aromatic compound featuring an ethyl group and a triethoxymethyl group (-CH(OCH₂CH₃)₃) attached to a benzene ring. For instance, compounds like 1-ethyl-4-isobutylbenzene (C₁₂H₁₈, molecular weight 162.276) and 1-ethyl-4-tert-butylbenzene (C₁₂H₁₈) share similarities in molecular framework, differing primarily in substituent groups . These analogs are often studied for their physicochemical behaviors, biological activities, and applications in organic synthesis.

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

1-ethyl-4-(triethoxymethyl)benzene

InChI

InChI=1S/C15H24O3/c1-5-13-9-11-14(12-10-13)15(16-6-2,17-7-3)18-8-4/h9-12H,5-8H2,1-4H3

InChI Key

YDVBLXQHEMMULH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(OCC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(triethoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the reaction of 1-ethylbenzene with triethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(triethoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The triethoxymethyl group can be reduced to form simpler alkyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination in the presence of iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of 1-ethyl-4-(carboxymethyl)benzene or 1-ethyl-4-(formyl)benzene.

    Reduction: Formation of 1-ethyl-4-(methyl)benzene.

    Substitution: Formation of halogenated derivatives such as 1-ethyl-4-(bromomethyl)benzene.

Scientific Research Applications

1-Ethyl-4-(triethoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(triethoxymethyl)benzene involves its interaction with various molecular targets The triethoxymethyl group can undergo hydrolysis to form reactive intermediates that can further react with nucleophiles

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-ethyl-4-(triethoxymethyl)benzene with structurally related compounds, focusing on molecular properties, substituent effects, and functional roles:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Activities References
1-Ethyl-4-isobutylbenzene C₁₂H₁₈ 162.276 Ethyl, isobutyl Exhibits NADPH oxidase inhibition (Glide score: −6,848 kcal/mol) via hydrogen/Pi–Pi bonding ; byproduct of ibuprofen oxidation .
1-Ethyl-4-tert-butylbenzene C₁₂H₁₈ 162.276 Ethyl, tert-butyl Bulkier substituent increases steric hindrance, potentially reducing enzymatic interactions.
1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₇H₁₆O 236.31 Ethyl, 4-methoxyphenylethynyl Used in semihydrogenation reactions (84% conversion, >99% E-selectivity) ; crystalline solid (mp: 74°C) .
1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene C₂₁H₂₄ 276.42 Ethyl, 4-hexylphenylethynyl Hydrophobic due to long alkyl chain; used in material science for polymerization .

Key Observations :

Substituent Effects :

  • Branched vs. Linear Groups : Isobutyl and tert-butyl groups enhance hydrophobicity and steric bulk compared to linear substituents like ethynyl, influencing solubility and intermolecular interactions .
  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (e.g., in 1-ethyl-4-[(4-methoxyphenyl)ethynyl]benzene) donate electrons via resonance, stabilizing intermediates in catalytic reactions .

Ethynyl-substituted derivatives exhibit reactivity in cross-coupling reactions, enabling applications in materials science .

Synthetic Relevance: 1-Ethyl-4-(2-methylpropyl)-benzene forms during ibuprofen degradation, highlighting environmental persistence . Ethynyl-containing analogs are synthesized via Sonogashira coupling or semihydrogenation, with selectivities influenced by catalyst design (e.g., Mn or Pt catalysts) .

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